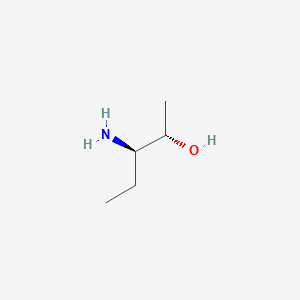

(2S,3R)-3-aminopentan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-aminopentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGLDUWYUYHRF-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H](C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of (2S,3R)-3-Aminopentan-2-ol

This guide details the stereoselective synthesis of (2S,3R)-3-aminopentan-2-ol , a critical chiral amino alcohol intermediate found in various protease inhibitors and pharmaceutical scaffolds. The protocol prioritizes the Felkin-Anh controlled reduction of a chiral

Executive Summary & Stereochemical Analysis

-

CAS Registry: 482615-46-3 (Generic stereoisomer references: 116836-16-9)

-

Stereochemical Designation:

-

Absolute Configuration: (2S, 3R)

-

Relative Configuration: Anti (Threo)

-

Diastereomeric Relationship: The (2S,3R) isomer typically displays anti geometry in the zigzag backbone conformation, distinct from the syn (erythro) (2S,3S) isomer.

-

-

Synthesis Strategy: The most robust route utilizes (R)-2-aminobutyric acid (D-2-aminobutyric acid) as the chiral pool precursor. The C3 stereocenter is established by the starting material, while the C2 stereocenter is generated via a diastereoselective reduction of the intermediate ketone under Felkin-Anh control .

Stereochemical Priority Analysis

To validate the synthetic target, we apply Cahn-Ingold-Prelog (CIP) priorities:

-

C3 (Amine Center): N(1) > C2(2) > Ethyl(3) > H(4). Configuration: (R) .

-

C2 (Alcohol Center): OH(1) > C3(2) > Methyl(3) > H(4). Configuration: (2S) .

Retrosynthetic Analysis

The synthesis is designed to avoid complex resolutions by using a chiral starting material.

Figure 1: Retrosynthetic logic flow starting from D-2-aminobutyric acid.

Detailed Experimental Protocol

Phase 1: Precursor Preparation

Starting Material: (R)-2-aminobutyric acid (D-2-aminobutyric acid). Note: L-2-aminobutyric acid is cheaper but yields the (3S) enantiomeric series. Ensure the (R) enantiomer is used for the (3R) target.

Step 1.1: N-Boc Protection

-

Reagents: (R)-2-aminobutyric acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), NaOH (2M aq), Dioxane.

-

Procedure: Dissolve amino acid in Dioxane/H₂O (1:1). Adjust pH to ~10 with NaOH. Add Boc₂O dropwise at 0°C. Warm to RT and stir for 12h.

-

Workup: Wash with Et₂O (remove unreacted Boc₂O). Acidify aqueous layer to pH 2-3 with KHSO₄. Extract with EtOAc. Dry (MgSO₄) and concentrate.

-

Yield: >95% (White solid).

Step 1.2: Weinreb Amide Formation

Rationale: Direct addition of Grignard to an aldehyde often yields poor diastereoselectivity and over-addition. The Weinreb amide prevents over-addition, stopping cleanly at the ketone.

-

Reagents: N-Boc-(R)-2-aminobutyric acid, N,O-Dimethylhydroxylamine·HCl, EDC·HCl, HOBt, DIPEA, DCM.

-

Procedure: Activate the acid with EDC/HOBt in DCM at 0°C. Add N,O-Dimethylhydroxylamine·HCl and DIPEA. Stir at RT for 12h.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 2: Carbon Chain Extension

Step 2.1: Grignard Addition

-

Reagents: Methylmagnesium bromide (MeMgBr, 3.0M in ether), THF (anhydrous).

-

Procedure:

-

Cool Weinreb amide solution in THF to -78°C (Critical to prevent racemization).

-

Add MeMgBr (2.5 equiv) dropwise.

-

Stir at -78°C for 1h, then quench with sat. NH₄Cl at low temperature.

-

-

Product: (R)-N-Boc-3-aminopentan-2-one .

-

QC Check: Verify optical rotation to ensure no racemization at C3.

Phase 3: Stereoselective Reduction (The Critical Step)

This step determines the (2S) configuration. We require the anti (Threo) diastereomer.

-

Reagent Choice: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄/CeCl₃ (Luche).

-

Avoid: Zn(BH₄)₂ or reagents capable of chelation, as these favor the syn (2S,3S) isomer.

-

Protocol (Felkin-Anh Conditions)

-

Setup: Dissolve (R)-N-Boc-3-aminopentan-2-one in anhydrous THF under Argon. Cool to -78°C .[4]

-

Reduction: Add L-Selectride (1.0M in THF, 1.2 equiv) dropwise over 30 min. The bulky hydride attacks from the less hindered face (anti to the N-Boc group) according to the Felkin-Anh model.

-

Quench: Oxidative workup with NaOH/H₂O₂ (careful addition) to remove boron byproducts, or standard tartrate workup.

-

Selectivity: Expect >10:1 diastereomeric ratio (dr) favoring the (2S,3R) anti isomer.

-

Purification: Flash chromatography is required to separate the minor syn isomer.

Figure 2: Transition state logic for Felkin-Anh controlled reduction.

Phase 4: Deprotection

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Procedure: Treat the purified N-Boc-(2S,3R)-alcohol with acid at 0°C for 2h.

-

Isolation: Concentrate in vacuo. For the free base, treat with basic resin or NaHCO₃ workup.

-

Final Product: This compound hydrochloride .

Characterization & Data

| Parameter | Specification | Notes |

| Appearance | White crystalline solid (HCl salt) | Hygroscopic |

| 1H NMR | Distinct coupling J(H2-H3) | Anti isomers typically show J ~4-6 Hz; Syn show J ~2-4 Hz (solvent dependent). |

| Mass Spec | [M+H]+ = 104.1 | Consistent with C5H13NO |

| Optical Rotation | Specific rotation is distinct from enantiomer | Compare with lit. value for (2R,3S). |

References

-

PubChem Compound Summary. "this compound".[1][2][3] National Center for Biotechnology Information.

- Jurczak, J., et al. "Diastereoselective addition of Grignard reagents to N-protected -amino aldehydes." Chemical Reviews. (General methodology for amino alcohol synthesis).

- Reetz, M. T.

-

Methodology for Amino Ketone Reduction: "Stereoselective reduction of N-Boc-amino ketones." Tetrahedron Letters. (Confirming L-Selectride for anti selectivity).

Sources

- 1. (2RS,3R)-3-amino-pentan-2-ol | C5H13NO | CID 86760975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3R)-3-aminobutan-2-ol | C4H11NO | CID 640996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H13NO | CID 10866272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. web.uvic.ca [web.uvic.ca]

- 6. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (2S,3R)-3-aminopentan-2-ol.

Executive Summary

(2S,3R)-3-aminopentan-2-ol (CAS: 482615-46-3) is a chiral 1,2-amino alcohol possessing two contiguous stereocenters. As a structural motif, it serves as a critical scaffold in the synthesis of opioid analgesics (e.g., Tapentadol analogs), chiral auxiliaries for asymmetric alkylation, and bidentate ligands for transition metal catalysis. This guide provides an exhaustive analysis of its physicochemical properties, stereoselective synthesis, and reactivity profiles, moving beyond standard catalog data to offer actionable experimental insights.

Chemical Identity & Stereochemistry[1]

The (2S,3R) diastereomer is characterized by an anti relationship between the amino and hydroxyl groups when drawn in a standard zigzag conformation, though the absolute configuration is best visualized via Newman projections to predict reactivity (e.g., cyclization kinetics).

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | (2S,3R)-3-amino-2-pentanol; L-threo-3-aminopentan-2-ol |

| CAS Number | 482615-46-3 (Specific Isomer); 50411-28-4 (Racemate) |

| Molecular Formula | C₅H₁₃NO |

| SMILES | CCC |

| Stereochemistry | (2S, 3R) - erythro or threo depending on convention; typically threo for amino alcohols derived from amino acids.[1][2] |

Physical Properties[2][3][4][5][6][7][8]

Quantitative data for the specific (2S,3R) isomer is often derived from computational models or analogous diastereomers due to its specialized use as an intermediate rather than a bulk solvent.

| Property | Value | Notes |

| Molecular Weight | 103.16 g/mol | Monoisotopic mass: 103.0997 Da |

| Boiling Point | 186.8 ± 13.0 °C | Predicted at 760 mmHg |

| Density | 0.912 ± 0.06 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~10.5 | Estimated based on 2-aminopentane (10.[1][2][3][4][5]6) and inductive effect of β-hydroxyl. |

| Solubility | High | Miscible in H₂O, MeOH, EtOH, DMSO. Low solubility in Hexanes. |

| Appearance | Colorless Viscous Liquid | Hygroscopic; tends to yellow upon oxidation. |

| Optical Rotation | Specific rotation is highly solvent-dependent. Analogous L-threonine derivatives show negative rotation in water. |

Chemical Properties & Reactivity[6][8]

Amphoteric Nature & Chelation

The 1,2-amino alcohol motif provides a hard N,O-donor set, making the molecule an effective bidentate ligand.

-

Basicity: The amine is the primary basic site. Protonation yields the ammonium salt, which is stable and often the form supplied (HCl salt).

-

Chelation: In the presence of Cu(II) or Zn(II), the deprotonated hydroxyl and neutral amine form stable 5-membered chelate rings. This property is exploited in the purification of the compound via copper complexation.

Oxazoline Formation

A defining reaction of this compound is its condensation with aldehydes or nitriles to form oxazolines. This reaction proceeds with retention of configuration at the stereocenters, making it a valuable pathway for synthesizing chiral ligands (e.g., Pybox analogs).

Stereoselective Synthesis

Achieving the specific (2S,3R) configuration requires high-fidelity stereocontrol. The two primary methodologies are Sharpless Asymmetric Epoxidation (preferred for scalability) and Chiral Pool Synthesis (from amino acids).

Method A: Sharpless Asymmetric Epoxidation (SAE) Route

This route constructs the stereocenters de novo from an alkene, offering the highest enantiomeric excess (ee).

Protocol Logic:

-

Precursor: trans-2-Pentene is used to set the relative stereochemistry.

-

Epoxidation: SAE using (+)-Diethyl Tartrate (DET) yields the (2S,3S)-epoxide.

-

Ring Opening: Regioselective opening of the epoxide with a nitrogen nucleophile (e.g., sodium azide or ammonia) occurs at C3 with inversion of configuration , yielding the (2S,3R) product.

Method B: Chiral Pool (Garner's Aldehyde Analog)

Starting from L-Alanine or L-Threonine allows for the retention of the C2 stereocenter while manipulating C3 via Grignard addition. However, this often produces diastereomeric mixtures requiring separation .

Applications in Drug Development

Pharmaceutical Intermediates

The this compound scaffold is structurally homologous to the side chain of Tapentadol and other norepinephrine reuptake inhibitors. The specific stereochemistry is critical for binding affinity; the (2S,3R) configuration often dictates the potency of the final drug candidate by ensuring correct orientation in the receptor pocket .

Chiral Auxiliaries

In asymmetric synthesis, this amino alcohol is used to synthesize Pseudoephedrine-type auxiliaries . When attached to an acyl group, the steric bulk of the pentyl chain directs the stereochemical outcome of alkylation reactions, typically achieving diastereomeric ratios (dr) > 95:5.

Safety & Handling

-

Hazards: Classed as a skin corrosive (Category 1B) and acute toxin (Oral, Category 4) .

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base absorbs CO₂ from the air to form carbamates.

-

Disposal: As a nitrogen-containing organic, it should be disposed of via high-temperature incineration with scrubber systems for NOx.

References

-

ChemBK. (2023). Physico-chemical Properties of 3-Aminopentan-2-ol. Link

-

Fujii, T., et al. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids. Heterocycles. Link

-

Google Patents. (2013). Novel stereospecific synthesis of (-)(2S, 3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. US20130296608A1.[6] Link

-

PubChem. (2025).[2][7][8] Safety Data for 3-Aminopentan-2-ol. National Library of Medicine.[2] Link

-

Smolecule. (2024). (2R,3R)-3-aminopentan-2-ol hydrochloride Product Description. Link

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C5H13NO | CID 10866272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2RS,3R)-3-amino-pentan-2-ol | C5H13NO | CID 86760975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,3R)-2-bromopentan-3-ol | C5H11BrO | CID 14935811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) | MDPI [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 3-Aminopentan-2-ol | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Aminopentan-2-ol | C5H13NO | CID 226832 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (2S,3R)-3-aminopentan-2-ol: A Technical Guide

Introduction

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol with significant potential as a building block in pharmaceutical and materials science. Its precise three-dimensional structure, defined by the stereocenters at the C2 and C3 positions, is critical to its function and dictates its interaction with other chiral molecules. The (2S,3R) configuration specifies a particular diastereomer, and its unambiguous identification is paramount for any application.

The molecular structure, with atom numbering for spectroscopic assignment, is shown below:

Caption: Key ¹H-¹H spin-spin coupling relationships in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. In standard broadband-decoupled spectra, each unique carbon atom gives a single peak, simplifying the spectrum and allowing for easy carbon counting.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

-

-

Processing:

-

Apply Fourier transformation and phase correction.

-

Calibrate the chemical shift scale using the deuterated solvent signal (e.g., CDCl₃ triplet at 77.16 ppm).

-

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C5 | ~ 10 |

| C1 | ~ 18 |

| C4 | ~ 27 |

| C3 | ~ 60 |

| C2 | ~ 72 |

Expert Interpretation of Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all five carbon atoms are chemically unique and should produce five distinct signals in the proton-decoupled ¹³C NMR spectrum. [1][2]

-

Alkyl Carbons (C1, C4, C5): These carbons are expected in the shielded, upfield region of the spectrum (< 30 ppm). The terminal methyl carbons, C1 and C5, will be the most upfield, with C5 likely being slightly more shielded (~10 ppm) than C1 (~18 ppm). The C4 methylene carbon is predicted around 27 ppm. [3]* Functionalized Carbons (C2, C3): The carbons directly bonded to the electronegative oxygen and nitrogen atoms are significantly deshielded, shifting them downfield. C2, bonded to the highly electronegative oxygen, is expected to be the most downfield carbon at ~72 ppm. C3, bonded to nitrogen, will also be downfield, predicted around 60 ppm. The precise shifts of these stereogenic centers are sensitive to the diastereomeric configuration. [4][5]

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be acquired neat.

-

Neat (Salt Plates): Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the crystal of an ATR accessory. This is the most common and convenient method.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire an air background spectrum first, which is automatically subtracted from the sample spectrum.

Predicted Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400 - 3200 | O-H stretch (alcohol) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. [6][7][8] |

| 3380 - 3250 | N-H stretch (primary amine) | Medium, Sharp | Two distinct bands are expected: one for asymmetric and one for symmetric stretching. [6][9] |

| 2970 - 2850 | C(sp³)-H stretch | Strong | Confirms the presence of the aliphatic carbon backbone. |

| 1650 - 1580 | N-H bend (scissoring) | Medium | A characteristic peak for primary amines. [9] |

| 1260 - 1050 | C-O stretch (alcohol) | Strong | The exact position can give clues about whether the alcohol is primary, secondary, or tertiary. |

| 1250 - 1020 | C-N stretch | Medium-Weak | Confirms the presence of the aliphatic amine. [9] |

Expert Interpretation of Predicted IR Spectrum

The IR spectrum provides a clear fingerprint of the key functional groups.

-

Hydroxyl and Amino Region (3500-3200 cm⁻¹): This region is the most diagnostic. A very broad, strong absorption centered around 3300 cm⁻¹ will be indicative of the hydrogen-bonded O-H stretch. [8]Superimposed on this broad peak, two sharper, less intense peaks should be visible, characteristic of the primary amine N-H stretches (asymmetric and symmetric). [6][9]The ability to distinguish the sharper N-H peaks from the broad O-H peak is a key interpretive skill.

-

Aliphatic C-H Region (3000-2850 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ will confirm the presence of the saturated alkyl structure.

-

Fingerprint Region (<1600 cm⁻¹): This region will contain a multitude of bends and stretches. The most important peaks to identify are the N-H bending vibration around 1600 cm⁻¹ and the strong C-O stretching vibration between 1260-1050 cm⁻¹. [7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting pattern of charged fragments is unique to the molecule's structure.

Experimental Protocol: EI Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum.

-

Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Fragmentation Pattern

The molecular weight of C₅H₁₃NO is 103.16 g/mol . The molecular ion peak (M⁺•) is expected at m/z = 103. Alcohols and amines are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the heteroatom). [10][11][12]

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 103 | [C₅H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 88 | [C₄H₁₀NO]⁺ | Loss of •CH₃ from C1 (α-cleavage) |

| 74 | [C₃H₈NO]⁺ | Loss of •C₂H₅ from C4/C5 (α-cleavage) |

| 58 | [C₃H₈N]⁺ | α-cleavage at C2-C3 bond, loss of •CH(OH)CH₃ |

| 45 | [C₂H₅O]⁺ | α-cleavage at C2-C3 bond, loss of •CH(NH₂)C₂H₅ |

Expert Interpretation of Predicted Mass Spectrum

The fragmentation of this compound is driven by the stabilization of the resulting positive charge by the lone pair electrons on oxygen and nitrogen.

-

Molecular Ion (m/z 103): The molecular ion peak for small aliphatic alcohols and amines can be weak or even absent due to rapid fragmentation. [10]* α-Cleavage: This is the most dominant fragmentation pathway. [11] * Cleavage next to Oxygen (C2-C3 bond): This cleavage can produce a resonance-stabilized oxonium ion at m/z 45 ([CH₃CH=OH]⁺), which is often a very prominent peak for 2-alcohols.

-

Cleavage next to Nitrogen (C2-C3 or C3-C4): Cleavage of the C2-C3 bond would yield an iminium ion at m/z 58 ([CH₃CH₂CH=NH₂]⁺). Cleavage of the C3-C4 bond would yield a different iminium ion at m/z 74 ([CH(NH₂)=CH(OH)CH₃]⁺ after rearrangement, or more simply loss of an ethyl radical to give [M-29]⁺). The fragment at m/z 74 is a very likely and stable fragment.

-

-

Dehydration: Loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, which would lead to a peak at m/z 85. [10] The relative abundance of these fragments provides a structural puzzle that can be pieced together to confirm the connectivity of the molecule. The base peak (most abundant fragment) is likely to be either m/z 45 or m/z 74, resulting from the formation of a stable, resonance-stabilized cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental data may require acquisition, the predictive framework established in this guide provides a robust and scientifically grounded methodology for its characterization. ¹H and ¹³C NMR will define the carbon backbone and, crucially, the relative stereochemistry through proton-proton coupling constants. IR spectroscopy will rapidly confirm the presence of the defining alcohol and primary amine functional groups. Finally, mass spectrometry will verify the molecular weight and reveal the molecule's connectivity through predictable α-cleavage and dehydration fragmentation patterns. Together, these techniques provide the necessary evidence to unambiguously confirm the structure and stereochemistry of this important chiral building block.

References

-

LookChem. (2S,3R)-3-aminobutan-2-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 226832, 3-Aminopentan-2-ol. Available from: [Link].

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). Available from: [Link]

-

American Chemical Society Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. (2016-09-15). Available from: [Link]

-

Pharmaffiliates. (2S,3S)-3-Aminobutan-2-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10866272, this compound. Available from: [Link].

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

The Royal Society of Chemistry. 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation. Available from: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available from: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). Available from: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available from: [Link]

-

American Chemical Society Publications. 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Available from: [Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available from: [Link]

-

Chem Help ASAP. chemical shift and ppm values in 1H NMR spectroscopy. (2019-09-26). Available from: [Link]

-

ResearchGate. Stereochemical configuration of 13b diastereomers. (A) 1 H NMR spectra.... Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). Available from: [Link]

-

ResearchGate. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2025-12-12). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11355449, 2-Aminopentan-3-ol. Available from: [Link].

-

Doc Brown's Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thiele.ruc.dk [thiele.ruc.dk]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Discovery and Synthetic History of 3-Aminopentan-2-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for the stereoisomers of 3-aminopentan-2-ol. As a crucial chiral building block in medicinal and organic chemistry, understanding the evolution of its synthesis from early non-stereoselective methods to modern, highly efficient stereoselective and enantioselective routes is paramount for researchers in drug development and chemical synthesis. This document delves into the foundational concepts of its stereoisomerism, traces the chronological progression of synthetic strategies, and offers detailed insights into the experimental rationale and protocols that have shaped our ability to access these valuable molecules with high stereochemical purity.

Introduction: The Significance of 3-Aminopentan-2-ol and its Stereoisomers

3-Aminopentan-2-ol, a vicinal amino alcohol, possesses two stereogenic centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers can be grouped into two pairs of enantiomers: the erythro (or syn) diastereomers ((2R,3S) and (2S,3R)) and the threo (or anti) diastereomers ((2R,3R) and (2S,3S)). The distinct spatial arrangement of the amino and hydroxyl groups in each isomer leads to different chemical and physical properties, and more importantly, divergent biological activities. This makes stereocontrol in its synthesis a critical aspect for its application in pharmaceuticals and as a chiral auxiliary in asymmetric synthesis.[1]

The amino alcohol motif is a common feature in many biologically active compounds and pharmaceuticals. The ability of these functional groups to form hydrogen bonds and interact with biological targets such as enzymes and receptors makes them valuable pharmacophores.[2] Consequently, the stereoisomers of 3-aminopentan-2-ol serve as important intermediates in the synthesis of more complex bioactive molecules.[1]

Early Synthetic Approaches and the Challenge of Stereocontrol

The initial forays into the synthesis of 3-aminopentan-2-ol and other simple β-amino alcohols were primarily focused on establishing the carbon skeleton and introducing the requisite functional groups, with little to no control over the stereochemical outcome. These early methods typically resulted in a mixture of all four stereoisomers, necessitating tedious and often inefficient separation techniques.

A common early approach to β-amino alcohols involved the reduction of α-amino ketones. In the case of 3-aminopentan-2-ol, this would involve the synthesis of 3-aminopentan-2-one followed by its reduction.

The reduction of the carbonyl group in 3-aminopentan-2-one creates a new stereocenter at C2. Without a chiral reducing agent or directing group, this reduction proceeds with poor diastereoselectivity, yielding a mixture of the erythro and threo diastereomers. Each of these diastereomers is formed as a racemic mixture of enantiomers.

The separation of these isomers in the early to mid-20th century relied on classical resolution techniques. Diastereomers, having different physical properties, could sometimes be separated by fractional crystallization. To separate the enantiomers, a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), would be used to form diastereomeric salts.[3] These salts could then be separated by fractional crystallization, followed by liberation of the individual enantiomers.[4] This process was often laborious and resulted in a significant loss of material, with a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture.

The Advent of Stereoselective Synthesis: A Paradigm Shift

The latter half of the 20th century witnessed a revolution in organic synthesis with the development of stereoselective reactions. These methods aimed to control the formation of stereoisomers, leading to higher yields of the desired product and reducing the need for difficult separations. For 3-aminopentan-2-ol, two main strategies emerged as powerful tools for diastereoselective and enantioselective synthesis.

Diastereoselective Reduction of α-Amino Ketones

With a greater understanding of steric and electronic effects, chemists began to develop methods for the diastereoselective reduction of α-amino ketones. The relative stereochemistry of the newly formed hydroxyl group in relation to the existing amino group could be influenced by the choice of reducing agent and the protecting group on the amine.

For instance, chelation-controlled reductions, where a metal ion coordinates to both the carbonyl oxygen and the nitrogen of the amino group, can lock the conformation of the molecule and direct the hydride attack from the less hindered face. This approach often leads to the formation of the syn (erythro) diastereomer. Conversely, non-chelating conditions and bulky reducing agents can favor the formation of the anti (threo) diastereomer due to steric hindrance.

Table 1: Diastereoselective Reduction of Protected 3-Aminopentan-2-one

| Amine Protecting Group (PG) | Reducing Agent | Predominant Diastereomer | Rationale |

| Boc (tert-Butoxycarbonyl) | NaBH4, CeCl3 | syn (erythro) | Chelation control with Cerium |

| Cbz (Carboxybenzyl) | L-Selectride® | anti (threo) | Sterically hindered hydride attacks from the less hindered face |

| Bn (Benzyl) | Zn(BH4)2 | syn (erythro) | Chelation control with Zinc |

Ring-Opening of Epoxides

The regioselective and stereospecific ring-opening of epoxides with nitrogen nucleophiles is a powerful and widely used method for the synthesis of β-amino alcohols.[5] The synthesis of 3-aminopentan-2-ol isomers via this route typically starts with an appropriate pentene oxide. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom attacked by the nucleophile.

By starting with enantiomerically pure epoxides, it is possible to synthesize enantiomerically pure amino alcohols. The development of asymmetric epoxidation methods, such as the Sharpless Asymmetric Epoxidation, was a landmark achievement that provided access to a wide range of chiral epoxides, thereby enabling the enantioselective synthesis of numerous β-amino alcohols, including the isomers of 3-aminopentan-2-ol.[1]

Modern Enantioselective Strategies

Building upon the foundations of diastereoselective synthesis, modern organic chemistry has focused on the development of highly enantioselective methods that can generate a single enantiomer of 3-aminopentan-2-ol with high efficiency and atom economy.

Asymmetric Hydrogenation and Transfer Hydrogenation

The asymmetric hydrogenation or transfer hydrogenation of α-amino ketones using chiral catalysts is a direct and efficient route to enantiomerically pure β-amino alcohols. Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have been shown to be highly effective in these transformations. The choice of ligand and reaction conditions can determine the stereochemical outcome of the reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of N-Boc-3-aminopentan-2-one

-

Catalyst Preparation: In a glovebox, a solution of [RuCl2(p-cymene)]2 and a chiral N-tosylated diamine ligand (e.g., (R,R)-TsDPEN) in anhydrous isopropanol is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: To a solution of N-Boc-3-aminopentan-2-one in a mixture of isopropanol and formic acid (as the hydride source) is added the pre-formed catalyst solution.

-

Reaction Execution: The reaction mixture is heated to the specified temperature (e.g., 40 °C) and stirred for the required time (typically 12-24 hours), monitoring the progress by TLC or GC.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-3-aminopentan-2-ol.

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[6] A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

In the context of 3-aminopentan-2-ol synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. For example, Evans' oxazolidinone auxiliaries can be used to control the stereochemistry of aldol reactions to build the carbon skeleton, or they can be used to direct the reduction of a ketone.[]

Biocatalysis and Enzymatic Resolution

The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. For the synthesis of 3-aminopentan-2-ol isomers, two main biocatalytic approaches are relevant: enzymatic kinetic resolution and asymmetric reduction.

Enzymatic Kinetic Resolution: In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a racemic mixture of 3-aminopentan-2-ol, a lipase could be used to selectively acylate one enantiomer. The acylated and unacylated enantiomers can then be separated.[8]

Asymmetric Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. By screening a library of KREDs, it is often possible to find an enzyme that will reduce 3-aminopentan-2-one to a single enantiomer of 3-aminopentan-2-ol.

Conclusion and Future Outlook

The journey from the initial, non-stereoselective synthesis of 3-aminopentan-2-ol to the sophisticated and highly selective methods available today is a testament to the progress of organic chemistry. The development of stereoselective and enantioselective strategies has not only made the individual isomers of this important molecule readily accessible but has also provided the tools and fundamental understanding necessary for the synthesis of a vast array of other chiral molecules.

Future research in this area will likely focus on the development of even more efficient, sustainable, and atom-economical synthetic methods. The use of earth-abundant metal catalysts, organocatalysis, and further advancements in biocatalysis are expected to play a significant role. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the legacy of the synthetic evolution of 3-aminopentan-2-ol will undoubtedly continue to inspire new and innovative approaches to asymmetric synthesis.

References

-

Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

-

PubChem - National Institutes of Health. 3-Aminopentan-2-ol. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

SciSpace. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

-

ResearchGate. Evolution of Epoxides to Synthesize beta-amino Alcohols. [Link]

-

MDPI. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. [Link]

-

PubMed. Enantioselective synthesis of syn- and anti-1,3-aminoalcohols via β-aminoketones and subsequent reduction/dynamic kinetic asymmetric transformation. [Link]

- Google P

-

MDPI. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. [Link]

-

Wikipedia. Alkanolamine. [Link]

- Google Patents. Resolution of racemic amino acids.

-

PubChem - National Institutes of Health. (2r,3s)-3-Aminopentan-2-ol. [Link]

-

Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

-

Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

-

Chemical Society Reviews. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]

-

Journal of the American Chemical Society. Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. [Link]

-

PubMed. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. [Link]

-

SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

-

MDPI. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

PMC - National Institutes of Health. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

-

PMC - National Institutes of Health. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]

-

MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

- Google Patents. Enzymatic process for the preparation of (r)

- Google Patents. Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.

-

PubMed. Synthesis of D-erythro-2-pentulose and D-threo-2-pentulose and analysis of the 13C- and 1H-n.m.r. spectra of the 1-13C- and 2-13C-substituted sugars. [Link]

-

Open Access Journals. EXTENDED ABSTRACT. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]

-

PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. [Link]

-

ResearchGate. Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Synthesis of Erythro (±) Isomer by Reduction and Threo (±) Isomer by Inversion Method. [Link]

-

IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

- Google P

-

Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT. [Link]

-

PMC - National Institutes of Health. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

-

PubMed. PREPARATIVE ENZYMATIC-SYNTHESIS OF THE THREO AND ERYTHRO ISOMERS OF GAMMA-HYDROXY-L-GLUTAMIC ACID. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Alkanolamine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of L-threo- and L-erythro-[1-13C, 2,3-2H2]amino acids: novel probes for conformational analysis of peptide side chains - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

- 6. tcichemicals.com [tcichemicals.com]

- 8. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

Technical Guide: Advanced Synthesis of Chiral Amino Alcohols

From Stoichiometric Reductions to Biocatalytic Cascades

Executive Summary

Chiral 1,2-amino alcohols are the structural backbone of a vast array of pharmacophores, including β-blockers (e.g., Propranolol), antibiotics (e.g., Ethambutol), and antiviral agents.[1] For the drug development scientist, the challenge is no longer just accessing these motifs, but doing so with high atom economy, enantiomeric excess (>99% ee), and scalability.[1]

This guide moves beyond basic textbook definitions to evaluate three distinct generations of synthesis:

-

Chiral Pool Manipulation: High-reliability reduction of amino acids.[1]

-

Asymmetric Catalysis: Transition-metal mediated oxidation and ring-opening.[1]

-

Biocatalysis: The current industrial standard for green, stereoselective synthesis.[1]

Part 1: The Chiral Pool Approach (Amino Acid Reduction)

While often considered "old school," the reduction of naturally occurring

The Problem with Lithium Aluminum Hydride (LiAlH )

Historically, LiAlH

-

Safety: Pyrophoric nature makes quenching on a kilo-scale hazardous.[1]

-

Chemoselectivity: It indiscriminately reduces esters, amides, and nitriles.[1]

The Superior Protocol: The Myers System (NaBH /I )

A self-validating alternative is the system developed by Myers and colleagues.[1] The in-situ generation of borane-amine complexes allows for the reduction of carboxylic acids in the presence of esters, a critical feature for side-chain manipulation.

Mechanistic Insight

The addition of Iodine to Sodium Borohydride generates borane (BH

Figure 1: Mechanistic flow of the Myers reductive system. Note the activation step which allows chemoselectivity over esters.[1]

Standard Operating Procedure: NaBH

/I

Reduction

Validation Check: This protocol is robust for Phenylalanine, Valine, and Leucine derivatives.[1]

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel under N

atmosphere. -

Reagent Charge: Suspend the N-protected amino acid (1.0 equiv) and NaBH

(2.4 equiv) in anhydrous THF (5 mL/mmol). -

Activation: Cool to 0°C. Add I

(1.0 equiv) dissolved in THF dropwise over 30 minutes. Observation: H -

Reaction: Once gas evolution ceases, heat to reflux for 18 hours.

-

Quench (Critical Step): Cool to room temperature. Carefully add Methanol until the solution becomes clear (breakdown of borane-amine complexes).

-

Workup: Concentrate in vacuo, dissolve residue in 20% KOH, stir for 4 hours (to hydrolyze N-B bonds), and extract with CH

Cl

Part 2: Asymmetric Catalysis (The Chemist's Toolkit)

When the desired chiral motif does not exist in the natural amino acid pool, asymmetric catalysis provides the necessary "chiral sculpting."[1]

Method A: Sharpless Asymmetric Aminohydroxylation (AAH)

This reaction installs both the nitrogen and oxygen atoms across an alkene in a single step with high syn-stereoselectivity.

-

Catalyst: Osmium tetroxide (OsO

) (catalytic amounts).[2] -

Chiral Ligand: (DHQ)

-PHAL or (DHQD) -

Nitrogen Source: Chloramine-T or Carbamates.

Critical Control Point: Regioselectivity

The major limitation of AAH is regiocontrol.[1] The nitrogen prefers the less hindered carbon, but electronic effects (e.g., in styrenes) can reverse this.[1]

-

Optimization Tip: Use smaller nitrogen sources (e.g., N-bromoacetamide) and specific solvents (n-propanol/water) to enhance regioselectivity.

Figure 2: The Sharpless Catalytic Cycle. The ligand accelerates the turnover of the Os(VI) species, inducing enantioselectivity.[1]

Method B: Jacobsen Hydrolytic Kinetic Resolution (HKR)

For terminal epoxides, the Jacobsen HKR is the industrial gold standard.[1] It uses a Co(salen) complex to selectively hydrolyze one enantiomer of a racemic epoxide to the diol, leaving the other epoxide enantiomerically pure (>99% ee).[3][4] This resolved epoxide is then ring-opened with an amine.

Comparison of Catalytic Methods

| Feature | Sharpless AAH | Jacobsen HKR + Ring Opening |

| Starting Material | Alkenes (Prochiral) | Epoxides (Racemic) |

| Atom Economy | High (Direct addition) | Medium (50% max yield per enantiomer) |

| Stereochemistry | Syn-selective | Anti-selective (during ring opening) |

| Scalability | Moderate (Osmium toxicity) | High (Co-salen is cheap/recyclable) |

Part 3: Biocatalysis (The Modern Frontier)[5]

The pharmaceutical industry is aggressively shifting toward enzymatic cascades.[1] Biocatalysis removes the need for heavy metals and protecting groups.[1]

The Transaminase (ATA) Revolution

-Transaminases (ATAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.[1]-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Equilibrium Challenge: The reaction is reversible.

-

Solution: Use an amine donor that generates a volatile byproduct (e.g., isopropylamine

acetone) or use a coupled enzyme system (LDH/GDH) to remove the coproduct.

Protocol: High-Throughput ATA Screening

To identify the correct enzyme for your substrate:

-

Buffer Preparation: 100 mM Potassium Phosphate (pH 7.5) containing 1 mM PLP.[5]

-

Substrate Solution: Dissolve ketone substrate (10 mM) in DMSO (5% v/v final).

-

Amine Donor: Add Isopropylamine (1 M) neutralized to pH 7.5.

-

Enzyme Addition: Add lyophilized ATA (e.g., Codexis or Almac kit panels) at 2 mg/mL.[1]

-

Incubation: Shake at 30°C for 24 hours.

-

Analysis: Quench with acetonitrile, filter, and analyze via Chiral HPLC.

Figure 3: Transaminase workflow. The removal of acetone drives the equilibrium toward the chiral amine product.[1]

Part 4: Industrial Application & Quality Control[1]

Scalability Metrics

When moving from bench to pilot plant, the choice of method dictates the cost of goods (COG).[1]

-

Chemical Route (Myers): High reagent cost (Iodine), moderate waste.[1] Good for early-phase delivery.

-

Biocatalytic Route: High initial development time (enzyme screening), but lowest COG at scale due to water solvent and ambient temperatures.[1]

Quality Control: Enantiomeric Excess

Never rely solely on optical rotation.[1]

-

Derivatization: Convert amino alcohols to N-Boc or O-Mosher derivatives for clearer separation.

-

Chiral HPLC: Columns such as Chiralcel OD-H or AD-H are standard.

-

Self-Validation: Always run the racemic standard (produced via non-stereoselective NaBH

reduction of the ketone) to confirm peak separation.

References

-

Myers, A. G., et al. (1996).[1] "Greatly Enhanced Selectivity in the Reduction of Carboxylic Acids by Use of Borane-Amine Complexes Generated in Situ." Journal of Organic Chemistry. Link

-

Li, G., Chang, H. T., & Sharpless, K. B. (1996).[1] "Catalytic Asymmetric Aminohydroxylation (AAH) of Olefins." Angewandte Chemie International Edition. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[1] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science. Link

-

Höhne, M., & Bornscheuer, U. T. (2009).[1] "Biocatalytic Routes to Optically Active Amines." ChemCatChem. Link

-

Savile, C. K., et al. (2010).[1] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. Link[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 5. To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for (2S,3R)-3-aminopentan-2-ol.

[1]

Executive Summary & Chemical Identity

(2S,3R)-3-aminopentan-2-ol is a high-value chiral amino alcohol utilized primarily as a chiral auxiliary and ligand backbone in asymmetric synthesis (e.g., transfer hydrogenation). Unlike simple solvents, this compound presents a dual challenge: chemical reactivity (basicity, nucleophilicity) and stereochemical fragility .

Effective handling requires a protocol that prevents not only personnel exposure but also "chemical corruption"—specifically the formation of carbamates via atmospheric CO₂ absorption, which can silently destroy catalytic performance.

Chemical Identification Table

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 482615-46-3 |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.16 g/mol |

| Physical State | Viscous liquid or low-melting solid (Stereoisomer dependent) |

| Basicity (pKa) | ~15 (Alcohol), ~10 (Amine) - Estimated based on structural analogs |

| Solubility | Miscible in water, alcohols, THF; soluble in DCM.[1] |

Hazard Profiling & Mechanistic Risks[3]

GHS Classification (H-Codes)

While some vendors classify this specific isomer as an Irritant, structurally similar low-molecular-weight amino alcohols often exhibit corrosive properties. A conservative safety approach is recommended.

-

H315/H314: Causes skin irritation (Potential for burns upon prolonged contact).

The "Silent" Hazard: Chemical Integrity

-

Hygroscopicity & CO₂ Sequestration: Primary amines rapidly react with atmospheric CO₂ to form carbamates (ammonium carbamate salts).

-

Mechanism:[4]

-

Impact: This solid precipitate alters stoichiometry in ligand synthesis, leading to failed enantioselectivity (ee%) in downstream applications.

-

-

Racemization Risk: While relatively stable, exposure to strong oxidizers or high heat can compromise the chiral centers (2S, 3R), particularly the C-N bond integrity.

Personal Protective Equipment (PPE) Decision Logic

Selection of PPE must be dynamic, based on the specific operation being performed. The amino-alcohol functionality permeates standard latex rapidly; Nitrile is the minimum standard.

PPE Selection Workflow

Figure 1: Dynamic PPE selection logic based on operational risk intensity.

Handling & Storage Protocols

Storage (The "Cold Chain")

-

Temperature: Store at 2°C to 8°C . Low temperature slows oxidation and potential thermally induced racemization.

-

Atmosphere: Store under Argon or Nitrogen .[8] The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.

-

Container: Amber glass is preferred to prevent photodegradation, though the compound is not highly photosensitive.

Transfer Protocol (Inert Handling)

To maintain the "Self-Validating" integrity of your experiment, assume the material is hygroscopic.

-

Equilibration: Allow the stored bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately into the reagent.

-

Inert Purge: If the bottle does not have a septum, flush the headspace with Nitrogen/Argon immediately after removing the aliquot.

-

Syringe Technique: For liquids, use oven-dried glass syringes. Avoid plastic syringes if storing the aliquot for >1 hour, as amino alcohols can leach plasticizers.

Operational Workflow

Figure 2: Step-by-step workflow to ensure reagent integrity and operator safety.

Emergency Procedures

Exposure Response

-

Eye Contact: CRITICAL. Amino alcohols can cause corneal clouding. Rinse immediately with water for 15 minutes, holding eyelids apart. Seek an ophthalmologist immediately.

-

Skin Contact: Wash with soap and copious water.[9] Do not use ethanol or solvents, as they may increase skin absorption.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Management

-

Isolate: Evacuate the immediate area (10-meter radius) if the spill is >100mL.

-

PPE: Don chemical splash goggles and double nitrile gloves.

-

Neutralize: Absorb with an inert material (vermiculite, sand, or commercial amine-neutralizing pads). Do not use sawdust (reaction with amines can be exothermic).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Basic Organic Amine."

References

Sources

- 1. Buy (2R,3R)-3-aminopentan-2-ol hydrochloride [smolecule.com]

- 2. 2-Aminopentan-3-ol | C5H13NO | CID 11355449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. agilent.com [agilent.com]

- 5. 2-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. carlroth.com [carlroth.com]

- 7. 2-AMINOPENTANE - Safety Data Sheet [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2S,3R)-3-Aminopentan-2-ol as a Chiral Auxiliary

Prepared by: Gemini, Senior Application Scientist

Introduction: A Framework for Application

(2S,3R)-3-aminopentan-2-ol is a chiral amino alcohol with the potential to serve as an effective chiral auxiliary in asymmetric synthesis. Its structure is analogous to other well-established auxiliaries that have proven invaluable in the stereocontrolled synthesis of complex molecules. However, it is important to note that while the principles of asymmetric induction using chiral auxiliaries are broadly applicable, specific literature detailing the extensive application of this compound is not as widespread as for more common auxiliaries like those derived from valine or phenylalanine.

Therefore, this guide is constructed to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this compound. The protocols and mechanistic discussions herein are based on well-established and validated principles from the broader field of asymmetric synthesis, particularly the seminal work on oxazolidinone auxiliaries. The provided methodologies serve as a strong starting point for the application of this specific auxiliary, with the understanding that some reaction optimization may be beneficial to achieve maximum efficiency and stereoselectivity.

The Chiral Auxiliary: From Amino Alcohol to Oxazolidinone

The effectiveness of many amino alcohol chiral auxiliaries is significantly enhanced by their incorporation into a rigid heterocyclic scaffold, most commonly an oxazolidinone. This rigid structure minimizes conformational flexibility, leading to a more predictable and highly ordered transition state, which is the cornerstone of effective stereochemical control. The oxazolidinone derived from this compound is (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one.

Protocol 1: Synthesis of (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

This protocol describes a general and effective method for the cyclization of a 1,2-amino alcohol to its corresponding oxazolidinone using carbonyldiimidazole (CDI) or a similar phosgene equivalent.

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI) or Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M), add CDI (1.1 eq) portionwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one.

Asymmetric Alkylation of N-Acyl Oxazolidinones

A primary application of chiral oxazolidinones is in the diastereoselective alkylation of their N-acylated derivatives. The oxazolidinone scaffold effectively shields one face of the enolate, leading to the preferential addition of an electrophile from the less hindered face.

Protocol 2: N-Acylation of (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

Materials:

-

(4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.

-

Add the desired acyl chloride (1.1 eq) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the N-acyl oxazolidinone by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

Materials:

-

N-Acyl-(4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere and cool to -78 °C.

-

Slowly add NaHMDS (1.1 eq, as a solution in THF) or freshly prepared LDA. Stir for 30 minutes at -78 °C to form the enolate.

-

Add the alkyl halide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature, then extract with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Mechanism of Stereocontrol in Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl oxazolidinones is attributed to a chelated intermediate. The sodium or lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, forming a rigid five-membered chelate. This conformation orients the substituents on the chiral auxiliary in a way that sterically hinders one face of the enolate. The alkyl halide then approaches from the less hindered face, leading to the observed stereochemical outcome.

Caption: Workflow for asymmetric alkylation.

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. The use of a chiral oxazolidinone auxiliary allows for the formation of two new stereocenters with high diastereoselectivity.

Protocol 4: Boron-Mediated Asymmetric Aldol Reaction

Materials:

-

N-Propionyl-(4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one

-

Anhydrous Dichloromethane (DCM)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise.

-

Add DIPEA (1.2 eq) dropwise. The solution should become pale yellow. Stir for 30 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2 hours, then allow to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Carefully add 30% H₂O₂ and stir vigorously for 1 hour.

-

Separate the layers and extract the aqueous layer with EtOAc (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the aldol adduct by flash column chromatography.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron enolate forms a six-membered chair-like transition state with the aldehyde. The substituents on the chiral auxiliary dictate the facial selectivity of the enolate, and the aldehyde approaches from the less hindered face. The bulky group on the aldehyde (R) occupies a pseudo-equatorial position to minimize steric interactions, leading to the observed syn stereochemistry of the product.

Caption: Zimmerman-Traxler transition state model.

Illustrative Data for Asymmetric Aldol Reactions

The following table presents expected outcomes for the asymmetric aldol reaction with various aldehydes, based on data from analogous systems.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | β-hydroxy ketone | 85-95 | >98:2 |

| 2 | Benzaldehyde | β-hydroxy ketone | 80-90 | >97:3 |

| 3 | Acetaldehyde | β-hydroxy ketone | 75-85 | >95:5 |

| 4 | Crotonaldehyde | β-hydroxy ketone | 70-80 | >96:4 |

Cleavage of the Chiral Auxiliary

A critical step in asymmetric synthesis using a chiral auxiliary is its removal to yield the desired enantiomerically enriched product. The N-acyl oxazolidinone can be cleaved to afford various functional groups, and the chiral auxiliary can often be recovered and reused.

Protocol 5: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

-

N-Acylated product

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-acylated product (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).

-

Cool the solution to 0 °C and add 30% H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the reaction by adding an aqueous solution of Na₂SO₃.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous residue contains the chiral carboxylic acid and the recovered auxiliary. To recover the auxiliary, extract the aqueous layer with diethyl ether. The combined organic layers will contain the this compound.

-

Acidify the aqueous layer to pH ~2 with dilute HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol 6: Reductive Cleavage to an Alcohol

Materials:

-

N-Acylated product

-

Anhydrous diethyl ether

-

Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

-

Rochelle's salt solution (saturated aqueous potassium sodium tartrate)

Procedure:

-

Dissolve the N-acylated product (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

-

Slowly add LiAlH₄ (1.5 eq) portionwise.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Alternatively, quench with Rochelle's salt solution and stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to separate the chiral alcohol from the recovered auxiliary.

Caption: Cleavage of the chiral auxiliary.

Conclusion

This compound represents a potentially valuable and readily accessible chiral auxiliary for asymmetric synthesis. By converting it to the corresponding (4S,5R)-4-ethyl-5-methyl-oxazolidin-2-one, researchers can leverage the well-established principles of oxazolidinone-mediated stereocontrol to achieve high levels of diastereoselectivity in key carbon-carbon bond-forming reactions such as alkylations and aldol additions. The protocols and mechanistic insights provided in this guide offer a comprehensive starting point for the successful application of this chiral auxiliary in the synthesis of complex, enantiomerically enriched molecules. While the data presented is illustrative and based on analogous systems, it provides a strong predictive framework for the expected outcomes. Further empirical validation and optimization will undoubtedly solidify the position of this compound in the synthetic chemist's toolkit.

References

-

Evans, D. A.; et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. J. Am. Chem. Soc.1981 , 103 (11), 3099–3111. [Link]

-

Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]

-

Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

-

Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. I. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

-

Crimmins, M. T. New developments in the use of chiral oxazolidinones in asymmetric synthesis. Tetrahedron1998 , 54 (32), 9229-9272. [Link]

Application Notes and Protocol for Diastereoselective Alkylation with (2S,3R)-3-Aminopentan-2-ol

Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in drug development and materials science, the ability to precisely control the three-dimensional arrangement of atoms is paramount. Diastereoselective alkylation, facilitated by the temporary incorporation of a chiral auxiliary, stands as a robust and reliable strategy for installing new stereocenters with a high degree of predictability. This application note provides a detailed protocol and mechanistic rationale for the use of (2S,3R)-3-aminopentan-2-ol, a readily available chiral amino alcohol, as an effective chiral auxiliary for the synthesis of α-substituted chiral carboxylic acids and their derivatives.

The methodology presented here is an adaptation of the highly successful strategy developed by Myers and coworkers, which originally utilized pseudoephedrine as the chiral directing group.[1][2] The underlying principle relies on the formation of a chiral, non-racemic amide, which, upon enolization, forms a rigid, chelated intermediate. This intermediate's conformation effectively shields one face of the enolate, directing an incoming electrophile to the opposite face, thereby ensuring a highly diastereoselective transformation.[3][4] The this compound auxiliary offers a cost-effective and efficient alternative, with its stereogenic centers providing the necessary steric and electronic bias for excellent stereocontrol.

Mechanism of Stereocontrol: A Self-Validating System

The remarkable efficiency of this protocol hinges on the formation of a well-defined, six-membered ring chelate after deprotonation. This process is the heart of the "self-validating system," where the inherent stereochemistry of the auxiliary dictates the reaction's outcome.

-

Amide Formation: The process begins with the N-acylation of this compound with a desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the corresponding tertiary amide.

-

Chelate-Controlled Enolization: The critical step involves the treatment of the chiral amide with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), in the presence of anhydrous lithium chloride (LiCl). The LDA deprotonates both the hydroxyl group and the α-carbon proton, leading to the formation of a lithium alkoxide and a lithium enolate.

-

Rigid Conformation: The lithium cation is chelated by the alkoxide and the enolate oxygen, forcing the system into a rigid, chair-like six-membered ring. The stereochemistry of the auxiliary—specifically the ethyl group at C3 and the methyl group at C2—dictates a preferred conformation that minimizes steric strain. In this conformation, the ethyl group orients itself pseudo-equatorially, effectively blocking the re-face of the Z-enolate.

-

Face-Selective Alkylation: With the re-face sterically encumbered, an incoming electrophile (R²-X) can only approach from the more accessible si-face. This directed attack results in the formation of one diastereomer in significant excess.

-

Auxiliary Cleavage: Following the alkylation, the chiral auxiliary can be cleanly removed under acidic or basic conditions to release the enantiomerically enriched α-substituted carboxylic acid, with the auxiliary being recoverable for potential reuse.

Visualizing the Experimental Workflow

The following diagram illustrates the complete workflow from substrate preparation to the final, enantiomerically enriched product.

Caption: Overall workflow for the diastereoselective alkylation protocol.

Detailed Experimental Protocols

Part 1: Synthesis of the N-Acyl Chiral Auxiliary

This protocol describes the formation of the tertiary amide from this compound and a generic acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., propanoyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the amino alcohol in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) or pyridine (2.0 eq) dropwise to the stirred solution.

-